4-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Description
4-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide, due to its complex structure, plays a significant role in chemical synthesis and the study of chemical reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is a key precursor for synthesizing various heterocyclic compounds including thiophene, thiazole, pyrazole, and pyrimidine derivatives. These compounds show potential for further biological and pharmacological research, particularly in exploring their antitumor properties (H. Shams et al., 2010).
Antimicrobial Applications
Derivatives of benzo[b]thiophene have been studied for their antimicrobial activities. Compounds synthesized from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, such as novel thienopyrimidines and triazolothienopyrimidines, have been evaluated for their antimicrobial efficacy. The structural versatility of these compounds allows for a broad spectrum of activity against various microorganisms, highlighting the potential for developing new antimicrobial agents (M. Mahmoud et al., 2015).
Photochemical and Photodynamic Therapy (PDT) Applications
The development of new compounds with high singlet oxygen quantum yields is crucial for the advancement of photodynamic therapy (PDT), a minimally invasive treatment option for cancer. Compounds containing benzo[b]thiophene derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photochemical properties. These compounds exhibit promising fluorescence properties and high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in PDT (M. Pişkin et al., 2020).
Pharmacological Research
Research into the pharmacological properties of benzo[b]thiophene derivatives has led to the identification of compounds with dual inhibitory effects on cyclooxygenase and lipoxygenase pathways. These properties are significant for developing new medications for pain and inflammation, with compounds such as S 19812 showing notable analgesic and anti-inflammatory activity while maintaining excellent gastric tolerance (C. Tordjman et al., 2003).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-9-10-16-17(13-21)20(26-18(16)12-14)22-19(23)8-5-11-27(24,25)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-12H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSMFQVDBQSQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.